1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol is a complex organic compound with the molecular formula C13H14Cl4O4 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and methoxy groups attached to a hexahydro-1,4-methano-naphthalene core. It is primarily used in scientific research and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol involves multiple steps, starting from simpler organic molecules. The process typically includes chlorination and methoxylation reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar steps to the laboratory synthesis, with additional considerations for scalability, cost-efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the chlorine atoms or the methoxy groups, leading to different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: While not widely used in clinical settings, it is investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol involves its interaction with various molecular targets. The compound’s chlorine atoms and methoxy groups can participate in different chemical reactions, affecting the structure and function of target molecules. Specific pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrachloro-9,9-dimethoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol
- 6,7-Dichloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol is unique due to its specific arrangement of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
1217756-58-5 |
---|---|
Molekularformel |
C13H14Cl4O4 |
Molekulargewicht |
376.1 g/mol |
IUPAC-Name |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-diol |
InChI |
InChI=1S/C13H14Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-8,18-19H,1-2H3 |
InChI-Schlüssel |
PRHREUALBBVUMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2(C3C(C=CC(C3C1(C(=C2Cl)Cl)Cl)O)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.